molecular formula C7H12O3 B581040 Ethyl 2-hydroxy-2-methylbut-3-enoate CAS No. 50471-46-0

Ethyl 2-hydroxy-2-methylbut-3-enoate

Cat. No. B581040
CAS RN: 50471-46-0
M. Wt: 144.17
InChI Key: UNSIKXJBHRTIOD-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-3-methylbut-3-enoate, also known as ethyl 2-hydroxy-3-methylcrotonate, is an organic compound with the chemical formula C7H12O3 . It is a colorless liquid with a fruity odor and is commonly used as a flavoring agent in the food and beverage industry .


Molecular Structure Analysis

The molecular structure of Ethyl 2-hydroxy-2-methylbut-3-enoate is represented by the InChI code: 1S/C7H12O3/c1-4-10-7(9)6(8)5(2)3/h6,8H,2,4H2,1,3H3 . This indicates that the molecule consists of 7 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

Ethyl 2-hydroxy-2-methylbut-3-enoate has a molecular weight of 144.16800 and a density of 1.028g/cm3 . It has a boiling point of 201.3ºC at 760 mmHg .

Scientific Research Applications

  • Wine Aroma Analysis : Ethyl 2-hydroxy-3-methylbutanoate has been studied for its chemical and sensory characteristics in wines. It's identified as a potential marker of lactic acid bacteria esterase activity in wines. The research found that its concentrations in wines are considerably below the detection threshold, indicating no direct effect on the fruity aroma of red wine (Gammacurta et al., 2018).

  • Organic Chemistry and Catalysis : The compound has been used in highly enantioselective sequential hydrogenation processes to produce ethyl 2-hydroxy-4-arylbutyrate, demonstrating its role in organic synthesis (Meng et al., 2008).

  • Biohydrogenation Studies : Research has also focused on biohydrogenation of unsaturated compounds like Ethyl 4,4-dimethoxy-3-methylbut-2-enoate by Saccharomyces cerevisiae (baker's yeast), providing insights into stereochemical aspects of such reactions (Ferraboschi et al., 1987).

  • Synthetic Chemistry : It has been utilized in the synthesis of complex molecules, such as in the total synthesis of swazinecic acid dilactone, demonstrating its application in advanced organic synthesis (Gordon-Gray et al., 1977).

  • Polymer Science : The compound has been involved in the synthesis and characterization of polymeric metal complexes, highlighting its role in materials science (Ingole et al., 2013).

  • Bioreduction Studies : It's used in the enantioselective bioreduction of alkyl 2-oxo-4-arylbutanoates and 2-oxo-4-arylbut-3-enoates mediated by Candida parapsilosis, contributing to the field of biocatalysis (Baskar et al., 2004).

properties

IUPAC Name

ethyl 2-hydroxy-2-methylbut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-4-7(3,9)6(8)10-5-2/h4,9H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSIKXJBHRTIOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90710843
Record name Ethyl 2-hydroxy-2-methylbut-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90710843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-hydroxy-2-methylbut-3-enoate

CAS RN

50471-46-0
Record name Ethyl 2-hydroxy-2-methyl-3-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50471-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-hydroxy-2-methylbut-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90710843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Butenoic acid, 2-hydroxy-2-methyl-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
CG Gordon-Gray, CG Whiteley - Journal of the Chemical Society …, 1977 - pubs.rsc.org
2- Hydroxy-2-methyl-3,5-dimethylenehexanedioic acid (8) was synthesised in two ways : (a) by condensation of diethyl malonate with ethyl 3-bromomethyl-2-ethoxycarbonyloxy-2-…
Number of citations: 1 pubs.rsc.org
BT Golding, L Cottrell, D Mackay, D Zhang… - Chemical research in …, 2003 - ACS Publications
… Preparation of rac-Ethyl-2-hydroxy-2-methylbut-3-enoate (6). A solution of vinylmagnesium bromide (100 mL, 100 mmol, 1 M in THF) was added dropwise during 1 h to freshly redistilled …
Number of citations: 12 pubs.acs.org

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